N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide

Beschreibung

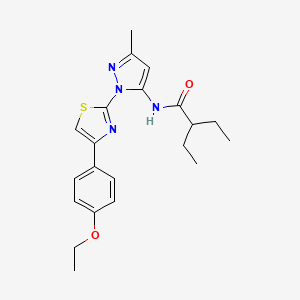

This compound is a structurally complex molecule featuring a thiazole ring substituted with a 4-ethoxyphenyl group, a 3-methylpyrazole moiety, and a branched 2-ethylbutanamide side chain. Its synthesis likely involves multi-step reactions, including condensation of hydrazine derivatives with ketones or aldehydes to form the pyrazole core, followed by thiazole ring formation via Hantzsch-type cyclization .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-5-15(6-2)20(26)23-19-12-14(4)24-25(19)21-22-18(13-28-21)16-8-10-17(11-9-16)27-7-3/h8-13,15H,5-7H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNVZUWJRUISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Biochemische Analyse

Biochemical Properties

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiazole ring allows it to bind effectively to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, which can alter cellular responses and functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Furthermore, it has been observed to affect cellular proliferation and differentiation, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The thiazole ring allows the compound to bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound can modulate the activity of signaling molecules, such as kinases, which play a crucial role in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while still exerting its therapeutic properties. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in target tissues. Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components, which determine its localization and concentration within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

- Pyrazole-Thiazole Hybrids: Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () share the pyrazole-thiazole backbone but differ in substituents.

- Thiophene Derivatives: Thiophene-based analogs (e.g., (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide in ) replace the pyrazole ring with thiophene. These derivatives exhibit enhanced anticancer activity due to sulfonamide moieties but lack the ethoxyphenyl group critical for π-π stacking interactions observed in aryl-containing compounds .

Substituent Effects

- Ethoxyphenyl vs. Phenyl: The 4-ethoxyphenyl group in the target compound may improve solubility and metabolic stability compared to unsubstituted phenyl analogs (e.g., N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide in ). Ethoxy groups are known to resist oxidative metabolism, extending half-life .

- 2-Ethylbutanamide vs.

Pharmacological Activity

- Antimicrobial Activity : Pyrazole-thiazole hybrids with methyl and phenyl substituents () show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) but weak efficacy against Gram-negative strains. The target compound’s ethoxyphenyl group may enhance Gram-negative penetration due to increased hydrophobicity .

- Anticancer Potential: Thiazole-sulfonamide hybrids () exhibit IC₅₀ values of 2–10 µM against breast cancer cells, outperforming doxorubicin. The target compound’s amide side chain may confer similar cytotoxicity by modulating tubulin polymerization or kinase inhibition .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may follow routes similar to , utilizing Hantzsch thiazole formation and amide coupling. However, the ethoxyphenyl group requires careful protection/deprotection steps to avoid side reactions .

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: While direct pharmacological data for the target compound are lacking, structurally related compounds demonstrate broad bioactivity, suggesting utility in antimicrobial, anticancer, or antifungal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.